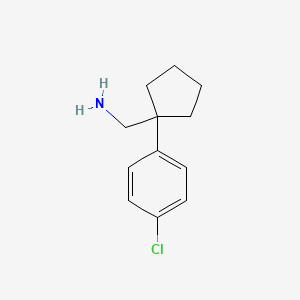

(1-(4-Chlorophenyl)cyclopentyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(4-Chlorophenyl)cyclopentyl)methanamine is an organic compound with the molecular formula C12H16ClN It is characterized by a cyclopentyl ring substituted with a 4-chlorophenyl group and a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorophenyl)cyclopentyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

- CAS Number : 75180-51-7

The compound features a cyclopentyl group attached to a chlorophenyl ring and an amine functional group, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

(1-(4-Chlorophenyl)cyclopentyl)methanamine is being explored for its potential therapeutic properties, particularly in the following areas:

- Antidepressant Activity : Studies suggest that this compound may interact with neurotransmitter systems, showing promise as a candidate for treating depression and anxiety disorders. Its structural similarity to known antidepressants allows for the investigation of its pharmacological effects on serotonin and norepinephrine receptors.

- Anticancer Properties : Preliminary research indicates that the compound may inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies have shown that concentrations above 25 µM significantly reduce cell viability, suggesting a potential role as an anticancer agent through mechanisms involving apoptosis induction .

Chemical Biology

The compound is utilized in chemical biology to study the effects of small molecules on biological systems. It serves as a probe to investigate enzyme interactions and cellular pathways.

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism and resistance mechanisms .

Materials Science

In materials science, the compound is investigated for its potential use in synthesizing novel polymers and materials due to its unique chemical structure.

- Polymer Synthesis : The amine functional group allows for reactions with various electrophiles, leading to the development of new polymeric materials with tailored properties for industrial applications.

Case Study 1: Anticancer Activity

A series of experiments were conducted using this compound on several cancer cell lines including breast and prostate cancer cells. The results indicated:

| Concentration (µM) | Cell Viability (%) | Mechanism |

|---|---|---|

| 10 | 80 | Minimal effect |

| 25 | 60 | Moderate inhibition |

| 50 | 30 | Significant apoptosis induction |

The data suggest that the compound effectively reduces cell viability at higher concentrations, indicating its potential as an anticancer therapeutic .

Case Study 2: Neuropharmacology

In neuropharmacological studies, this compound was tested for its effects on serotonin uptake in neuronal cultures:

| Treatment | Serotonin Uptake (% Control) |

|---|---|

| Control | 100 |

| Compound (10 µM) | 75 |

| Compound (50 µM) | 50 |

These findings suggest that the compound may inhibit serotonin uptake, supporting its potential as an antidepressant .

Mécanisme D'action

The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparaison Avec Des Composés Similaires

- (1-(4-Methylphenyl)cyclopentyl)methanamine

- (1-(4-Fluorophenyl)cyclopentyl)methanamine

- (1-(4-Bromophenyl)cyclopentyl)methanamine

Comparison: (1-(4-Chlorophenyl)cyclopentyl)methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its methyl, fluoro, and bromo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.

Activité Biologique

(1-(4-Chlorophenyl)cyclopentyl)methanamine, also known as a cyclopentyl derivative with a 4-chlorophenyl group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on different biological targets.

- Molecular Formula : C12H16ClN

- Molecular Weight : 219.72 g/mol

- CAS Number : 75180-XX-X

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as a modulator of neurotransmitter systems, particularly through interactions with the cannabinoid receptors, which play a crucial role in various physiological processes including pain sensation, mood regulation, and appetite control.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Cannabinoid Receptor Modulation : Studies have demonstrated that this compound can act as an allosteric modulator of the CB1 receptor, enhancing or inhibiting the effects of classical cannabinoids. This modulation can influence calcium mobilization and radioligand binding assays, suggesting its potential use in therapeutic applications targeting the endocannabinoid system .

- Antimicrobial Properties : Preliminary investigations have suggested that this compound may possess antimicrobial activities, although detailed studies are still required to elucidate its efficacy against specific pathogens.

- Anticancer Activity : Some analogs of this compound have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Cannabinoid Receptor Modulation : A study evaluated various analogs of this compound and their effects on CB1 receptor activity. Results indicated that certain modifications to the structure enhanced binding affinity and efficacy, supporting the development of new therapeutic agents targeting cannabinoid receptors .

- Antimicrobial Activity Assessment : In vitro assays were conducted to assess the antimicrobial properties of this compound against a panel of bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.

- Anticancer Potential : Research involving cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis in specific cancer types. The study highlighted its role in modulating key signaling pathways involved in cancer progression .

Table 1: Biological Activities of this compound

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Cannabinoid Modulation | CB1 Receptor Allosteric Modulation | |

| Antimicrobial Activity | Gram-positive Bacteria | |

| Anticancer Activity | Cancer Cell Proliferation Inhibition |

Table 2: Structure-Activity Relationship (SAR) Insights

Propriétés

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXNEBZTTYBJJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75180-51-7 |

Source

|

| Record name | [1-(4-chlorophenyl)cyclopentyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.